5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole
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Overview
Description
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining an oxadiazole ring with an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole typically involves the thermolysis of N-phthalimidoaziridines derived from 3,5-disubstituted 1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide, which facilitates the formation of the desired pyrrolidine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction and various aldehydes for substitution reactions . The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aldehydes can yield 3,5-disubstituted 1,2,4-oxadiazoles .
Scientific Research Applications
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Octahydropyrrolo[3,4-c]pyrrole Derivatives: These compounds share the pyrrolidine structure and are studied for their pharmacological properties.
Uniqueness
What sets 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole apart is the combination of the oxadiazole ring with the octahydropyrrolo[3,4-c]pyrrole moiety.
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H18N4O/c1-2-11-13-10(14-16-11)7-15-5-8-3-12-4-9(8)6-15/h8-9,12H,2-7H2,1H3 |
InChI Key |
KSPFRRVPHNOYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN2CC3CNCC3C2 |
Origin of Product |
United States |
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